molecular formula C6H14N2O3 B187000 2,4-Dihydroxy-3,3-dimethylbutanehydrazide CAS No. 4386-16-7

2,4-Dihydroxy-3,3-dimethylbutanehydrazide

Cat. No. B187000
CAS RN: 4386-16-7
M. Wt: 162.19 g/mol
InChI Key: GIEOPWBZNAVUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-3,3-dimethylbutanehydrazide (commonly known as ABA or abscisic acid) is a plant hormone that plays a crucial role in regulating plant growth and development. It was first discovered in the 1960s and has since been extensively studied for its various applications in the field of plant biology.

Mechanism Of Action

The mechanism of action of ABA involves binding to specific receptors located in the cell membrane of plant cells. This binding triggers a signaling cascade that ultimately results in the regulation of various physiological processes. ABA is also involved in regulating the expression of several genes that are involved in plant growth and development.

Biochemical And Physiological Effects

ABA has several biochemical and physiological effects on plants. It is involved in regulating the synthesis and breakdown of various plant hormones such as gibberellins and cytokinins. ABA also regulates the activity of several enzymes involved in the synthesis of carbohydrates and lipids. Physiologically, ABA is involved in regulating the water balance of plants by controlling the opening and closing of stomata. ABA also plays a role in the response of plants to various environmental stresses such as drought, salinity, and cold.

Advantages And Limitations For Lab Experiments

One of the advantages of using ABA in lab experiments is its ability to regulate various physiological processes in plants. This allows researchers to study the effects of ABA on plant growth and development under controlled conditions. However, one of the limitations of using ABA in lab experiments is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the effects of ABA on plant growth and development may vary depending on the plant species and environmental conditions.

Future Directions

There are several future directions for research on ABA. One area of research is the identification of new ABA receptors and the characterization of their role in regulating plant growth and development. Another area of research is the development of new methods for synthesizing ABA that are more efficient and cost-effective. Additionally, research on the effects of ABA on different plant species under different environmental conditions could provide valuable insights into the role of ABA in plant growth and development.
Conclusion
2,4-Dihydroxy-3,3-dimethylbutanehydrazide (ABA) is a plant hormone that plays a crucial role in regulating plant growth and development. Its complex synthesis process and ability to regulate various physiological processes make it a valuable tool for scientific research. ABA is involved in regulating several physiological processes such as seed germination, stomatal closure, and stress response. However, there is still much to be learned about the role of ABA in plant growth and development, and future research in this area could provide valuable insights into the complex mechanisms that regulate plant biology.

Synthesis Methods

The synthesis of ABA involves several steps, starting from the precursor compound mevalonic acid. The mevalonic acid is converted to isopentenyl pyrophosphate, which is then converted to geranylgeranyl pyrophosphate. This compound is then converted to phytoene, which is further converted to violaxanthin. The final step involves the cleavage of violaxanthin to produce ABA. The synthesis of ABA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

ABA is widely used in scientific research to study various aspects of plant growth and development. It is involved in regulating several physiological processes such as seed germination, stomatal closure, and stress response. ABA is also involved in regulating the growth and development of roots, shoots, and leaves. In addition, ABA has been shown to play a role in the response of plants to various environmental stresses such as drought, salinity, and cold.

properties

IUPAC Name

2,4-dihydroxy-3,3-dimethylbutanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c1-6(2,3-9)4(10)5(11)8-7/h4,9-10H,3,7H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEOPWBZNAVUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326300, DTXSID901233178
Record name 2,4-dihydroxy-3,3-dimethylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-3,3-dimethylbutanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3,3-dimethylbutanehydrazide

CAS RN

16424-88-7, 4386-16-7
Record name 2,4-Dihydroxy-3,3-dimethylbutanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16424-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC526476
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dihydroxy-3,3-dimethylbutanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxy-3,3-dimethylbutanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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